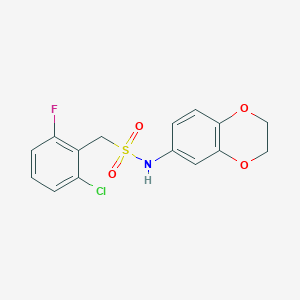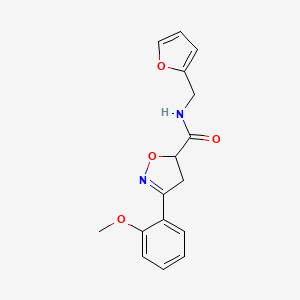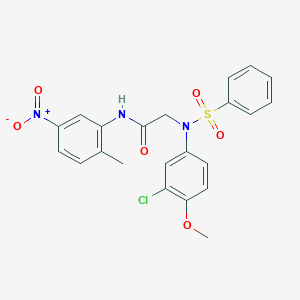
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
Synthesis Analysis
The synthesis of complex molecules similar to N2-(3-chloro-4-methoxyphenyl)-N1-(2-methyl-5-nitrophenyl)-N2-(phenylsulfonyl)glycinamide often involves multi-step reactions that can include functional group transformations, protection-deprotection strategies, and coupling reactions. For molecules within this compound's family, one common approach could involve the assembly of the core structure through coupling reactions followed by the introduction of substituents via selective functionalization strategies (Crich & Smith, 2000).
Molecular Structure Analysis
The molecular structure of compounds akin to our subject of interest is characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These techniques provide insights into the arrangement of atoms, molecular conformation, and electronic structure. For instance, docking studies and crystal structure analyses have been conducted on related tetrazole derivatives to understand their orientation and interaction within biological targets, shedding light on the molecular geometry and electronic properties of such molecules (Al-Hourani et al., 2015).
科学的研究の応用
Synthesis of Tetrahydroisoquinoline Frameworks
Research by Kommidi, Balasubramaniam, and Aidhen (2010) has developed new synthetic equivalents based on the Weinreb amide functionality for the convenient synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework. This method involves simple reactions such as N-benzylation and addition of arylmagnesium halide, providing a route for the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinolines. This development could have implications for the synthesis of various biologically active compounds within pharmaceutical research and development (Kommidi, Balasubramaniam, & Aidhen, 2010).
Osteoclastogenesis Inhibition
Cho et al. (2020) investigated the osteoclast inhibitory activity of novel compounds, including derivatives related to the specified chemical structure, demonstrating their potential as therapeutic agents for postmenopausal osteoporosis. This research highlights the importance of such compounds in the development of new drugs targeting bone health and osteoporosis prevention (Cho et al., 2020).
Herbicide Selectivity and Metabolism
Sweetser, Schow, and Hutchison (1982) explored the selectivity of chlorsulfuron, a compound with structural similarities, as a post-emergence herbicide for small grains, attributing selectivity to the ability of crop plants to metabolize the herbicide to an inactive form. This study provides insight into the biochemical basis of herbicide selectivity and the potential for designing environmentally friendly agricultural chemicals (Sweetser, Schow, & Hutchison, 1982).
COX-2 Inhibition for Anti-inflammatory Applications
Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis on tetrazole derivatives, including those structurally related to the specified compound, to understand their orientation and interaction within the active site of the cyclooxygenase-2 (COX-2) enzyme. This research is pivotal in the development of COX-2 inhibitors for anti-inflammatory and analgesic applications, showcasing the potential of such compounds in medicinal chemistry (Al-Hourani et al., 2015).
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O6S/c1-15-8-9-17(26(28)29)13-20(15)24-22(27)14-25(16-10-11-21(32-2)19(23)12-16)33(30,31)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEXSKOVWIVPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-{[4-(methylthio)benzyl]amino}propyl)amino]ethanol dihydrochloride](/img/structure/B4618261.png)
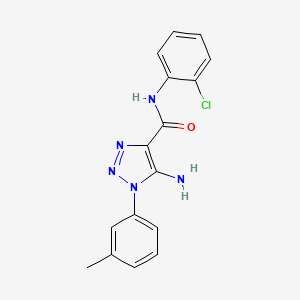
![N-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4618271.png)
![3-isopropyl-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4618273.png)
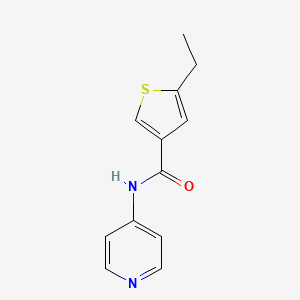
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 4-chlorobenzoate](/img/structure/B4618311.png)
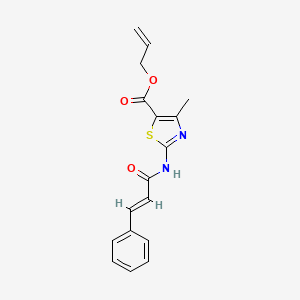
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4618323.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4618330.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4618338.png)
![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4618351.png)
